molecular formula C13H6Br6N2S B14655999 N,N'-Bis(2,4,6-tribromophenyl)thiourea CAS No. 52476-93-4

N,N'-Bis(2,4,6-tribromophenyl)thiourea

Cat. No.: B14655999
CAS No.: 52476-93-4
M. Wt: 701.7 g/mol
InChI Key: XHBBSIFUGLMNMN-UHFFFAOYSA-N
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Description

N,N’-Bis(2,4,6-tribromophenyl)thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of two 2,4,6-tribromophenyl groups attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2,4,6-tribromophenyl)thiourea typically involves the reaction of 2,4,6-tribromoaniline with thiophosgene. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of N,N’-Bis(2,4,6-tribromophenyl)thiourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2,4,6-tribromophenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives.

Scientific Research Applications

N,N’-Bis(2,4,6-tribromophenyl)thiourea has been extensively studied for its potential applications in scientific research. Some of the key applications include:

Mechanism of Action

The mechanism of action of N,N’-Bis(2,4,6-tribromophenyl)thiourea involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. It can also interact with cell membranes, leading to increased permeability and cell death. The molecular targets and pathways involved in its action include inhibition of enzyme activity and disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N,N’-Bis(2,4,6-tribromophenyl)thiourea include:

Uniqueness

N,N’-Bis(2,4,6-tribromophenyl)thiourea is unique due to its high bromine content, which imparts distinct chemical properties such as high reactivity and stability.

Properties

CAS No.

52476-93-4

Molecular Formula

C13H6Br6N2S

Molecular Weight

701.7 g/mol

IUPAC Name

1,3-bis(2,4,6-tribromophenyl)thiourea

InChI

InChI=1S/C13H6Br6N2S/c14-5-1-7(16)11(8(17)2-5)20-13(22)21-12-9(18)3-6(15)4-10(12)19/h1-4H,(H2,20,21,22)

InChI Key

XHBBSIFUGLMNMN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)NC(=S)NC2=C(C=C(C=C2Br)Br)Br)Br)Br

Origin of Product

United States

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